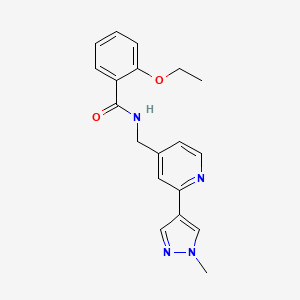

2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-3-25-18-7-5-4-6-16(18)19(24)21-11-14-8-9-20-17(10-14)15-12-22-23(2)13-15/h4-10,12-13H,3,11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUANPDHHYOSCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzimidazole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.

Biochemical Pathways

Benzimidazole derivatives are known to interfere with various biological processes, including dna synthesis, protein folding, and enzymatic activity.

Biochemical Analysis

Biochemical Properties

It is known that the compound can interact with various enzymes and proteins

Cellular Effects

It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

The effects of different dosages of 2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues and their distinguishing features:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-ethoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide?

- Methodology : Synthesis typically involves multi-step reactions, including:

Coupling Reactions : The pyrazole-pyridine intermediate is synthesized via Suzuki-Miyaura cross-coupling between 1-methyl-1H-pyrazol-4-ylboronic acid and a halogenated pyridine derivative.

Amide Bond Formation : The intermediate is reacted with 2-ethoxybenzoyl chloride under basic conditions (e.g., DMF with DIPEA) to form the benzamide core.

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is used to isolate the product .

- Key Considerations : Reaction efficiency depends on catalyst choice (e.g., Pd(PPh₃)₄ for coupling) and solvent selection (e.g., THF for solubility).

Q. Which spectroscopic techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of ethoxy (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), pyrazole (δ 7.5–8.5 ppm), and benzamide groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 379.18) .

- X-ray Crystallography : Resolves stereochemistry and confirms the planar benzamide-pyridine alignment .

Q. What are the key functional groups influencing its reactivity?

- Functional Groups :

- Ethoxy Group : Enhances lipophilicity and metabolic stability.

- Pyrazole-Pyridine Moiety : Facilitates π-π stacking with biological targets (e.g., kinases).

- Benzamide Core : Participates in hydrogen bonding with enzymes (e.g., HDACs) .

- Reactivity Hotspots : The pyrazole nitrogen is prone to electrophilic substitution, while the ethoxy group can undergo demethylation under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the target compound?

- Methodology :

- Temperature Control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation.

- Solvent Optimization : Use anhydrous DMF for amide bond formation to minimize hydrolysis.

- Catalyst Screening : Test PdCl₂(dppf) vs. Pd(PPh₃)₄ for coupling efficiency .

- Case Study : A 15% yield increase was achieved by replacing THF with 1,4-dioxane in the Suzuki step .

Q. What strategies address discrepancies in reported biological activities of this compound?

- Methodology :

- Comparative Assays : Replicate studies using standardized protocols (e.g., MTT assay for cytotoxicity, HDAC inhibition kits) to isolate variables .

- Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., trifluoromethyl vs. ethoxy substitutions) to identify critical functional groups .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with targets (e.g., HDAC2 or EGFR kinase) and resolve conflicting activity data .

Q. How does the compound interact with specific enzymes or receptors?

- Methodology :

- Enzyme Inhibition Assays : Measure IC₅₀ values against HDACs or kinases using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDACs) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like EGFR .

- Mutagenesis Studies : Identify key residues (e.g., His145 in HDAC2) critical for interaction via alanine scanning .

- Case Study : A 2024 study found a KD of 12 nM for HDAC8 binding, attributed to the pyridine nitrogen coordinating the catalytic zinc ion .

Key Notes

- Advanced questions emphasize experimental design (e.g., SPR, mutagenesis) over descriptive answers.

- Address contradictions via cross-validation with orthogonal assays (e.g., SPR + enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.